molecular formula C6H7ClN2 B11759887 5-chloro-N-methylpyridin-3-amine CAS No. 1158838-28-8

5-chloro-N-methylpyridin-3-amine

Katalognummer: B11759887
CAS-Nummer: 1158838-28-8
Molekulargewicht: 142.58 g/mol
InChI-Schlüssel: JOKOIYCSBHIPFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-N-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methylpyridin-3-amine typically involves the chlorination of N-methylpyridin-3-amine. One common method is the reaction of N-methylpyridin-3-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

N-methylpyridin-3-amine+SOCl2This compound+HCl+SO2\text{N-methylpyridin-3-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 N-methylpyridin-3-amine+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of N-methylpyridin-3-amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: N-oxides of this compound.

    Reduction: N-methylpyridin-3-amine.

Wissenschaftliche Forschungsanwendungen

5-chloro-N-methylpyridin-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-chloro-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chlorine atom and the pyridine ring play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-methylpyridin-3-amine: Similar structure but with a methyl group instead of a chlorine atom.

    5-fluoropyridin-3-amine: Contains a fluorine atom instead of chlorine.

    N-methylpyridin-3-amine: Lacks the chlorine substitution.

Uniqueness

5-chloro-N-methylpyridin-3-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound in the synthesis of specific pharmaceuticals and other bioactive molecules.

Eigenschaften

CAS-Nummer

1158838-28-8

Molekularformel

C6H7ClN2

Molekulargewicht

142.58 g/mol

IUPAC-Name

5-chloro-N-methylpyridin-3-amine

InChI

InChI=1S/C6H7ClN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3

InChI-Schlüssel

JOKOIYCSBHIPFK-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=CN=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.